![molecular formula C17H18FN5O2 B2785608 N-cyclopentyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946231-23-8](/img/structure/B2785608.png)
N-cyclopentyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
The compound you mentioned is a derivative of the imidazo[2,1-c][1,2,4]triazine class . Compounds of this class have been studied for their potential biological activities, including as inhibitors of cyclin-dependent kinase 2 (CDK2), which is a target for cancer treatment .
Molecular Structure Analysis
The molecular structure of your compound would likely involve a fused ring system characteristic of imidazo[2,1-c][1,2,4]triazines . This class of compounds is structurally similar to known antiviral drugs and purine antimetabolites .Chemical Reactions Analysis
The chemical reactions involving your compound would depend on its specific structure and functional groups. As a derivative of imidazo[2,1-c][1,2,4]triazine, it might undergo reactions typical of this class of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of your compound would depend on its specific structure. For example, a related compound, 4-amino-3,8-dinitropyrazolo[5,1-c][1,2,4]triazine (GD-1), was found to have a high density, good detonation performances, good thermal stability, and low sensitivities .Scientific Research Applications
Cancer Therapy
The compound is a part of the Pyrrolo [2,1-f] [1,2,4]triazine family, which has been identified as a promising fused heterocycle to target kinases in cancer therapy . Kinase inhibition is one of the most successful approaches in targeted therapy .
Antiviral Drug
Pyrrolo[2,1-f][1,2,4]triazine is an active structural motif of the antiviral drug Remdesivir . This medication has shown encouraging results in the treatment of recently emerged novel coronavirus (COVID-19) .
3. Treatment of Ebola and Other Emerging Viruses Some analogs of Pyrrolo[2,1-f][1,2,4]triazine have been used in the treatment of Ebola and other emerging viruses .
Anti-norovirus Activity
Recent reports have revealed anti-norovirus activity of 4-aminopyrrolo-[2,1-f][1,2,4]triazine C-nucleosides, which have the ability to inhibit both murine and human norovirus RNA-dependent RNA polymerase (RdRp) .
5. Inhibitor of Anaplastic Lymphoma Kinase (ALK) Pyrrolo[2,1-f][1,2,4]triazine derivatives have shown potential as anaplastic lymphoma kinase (ALK) inhibitors .
6. Inhibitor of Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (IR) Kinase These compounds have also been identified as IGF-1R and IR kinase inhibitors .
Pan-Aurora Kinase Inhibitor
Pyrrolo[2,1-f][1,2,4]triazine derivatives have been identified as pan-Aurora kinase inhibitors .
Hedgehog (Hh) Signaling Pathway Inhibitor
These compounds have shown potential as inhibitors of the Hedgehog (Hh) signaling pathway .
Mechanism of Action
Future Directions
The future directions for research on your compound would likely involve further exploration of its potential biological activities and development of synthesis methods. The imidazo[2,1-c][1,2,4]triazine class of compounds is a promising scaffold for the development of biologically active compounds .
properties
IUPAC Name |
N-cyclopentyl-8-(4-fluorophenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O2/c18-11-5-7-13(8-6-11)22-9-10-23-16(25)14(20-21-17(22)23)15(24)19-12-3-1-2-4-12/h5-8,12H,1-4,9-10H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCBNQRNBPSJFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
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